amine hydrochloride CAS No. 1158475-34-3](/img/structure/B3086063.png)
[(3-Bromophenyl)methyl](propan-2-yl)amine hydrochloride
Descripción general
Descripción
“(3-Bromophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C10H15BrClN . It has a molecular weight of 264.59 .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)methylamine hydrochloride” consists of a bromophenyl group attached to a methylpropan-2-ylamine group . The presence of the bromine atom and the amine group may influence the compound’s reactivity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Branched Chain Aldehydes in Food Flavors
Research has explored the production and breakdown pathways of branched aldehydes, such as 2-methyl propanal and 3-methyl butanal, which are crucial for the flavor in many food products. This study emphasizes the significance of understanding the metabolic conversions, microbial, and food composition influences on these aldehydes, highlighting their essential role in food technology and flavor enhancement (Smit, Engels, & Smit, 2009).
FTY720 in Cancer Therapy
FTY720, a compound known for its immunosuppressant properties, shows promise in cancer therapy due to its preclinical antitumor efficacy in various cancer models. This review article covers FTY720's potential in targeting cancer cells through mechanisms that are distinct from its immunosuppressive effects, suggesting a new avenue for therapeutic application in oncology (Zhang et al., 2013).
Chemical Warfare Agent Degradation
A comprehensive review addresses the formation, fate, and toxicity of degradation products from chemical warfare agents, focusing on their environmental and health impacts. This analysis provides essential insights into the persistence and toxicological profiles of these compounds, contributing to environmental safety and public health discussions (Munro et al., 1999).
Practical Synthesis of Bromobiphenyls
A study presents a practical method for synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals. This research highlights advancements in synthetic chemistry techniques, offering efficient and safer alternatives for producing complex organic compounds (Qiu et al., 2009).
Hydroaminomethylation of Oleochemicals
A review explores the hydroaminomethylation (HAM) of vegetable oils, emphasizing its potential in producing bio-based compounds for polymer chemistry. This study reviews the catalytic processes involved, showcasing the role of this synthetic pathway in developing sustainable materials from renewable resources (Vanbésien et al., 2018).
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(2)12-7-9-4-3-5-10(11)6-9;/h3-6,8,12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQWQTKMRXCGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromophenyl)methyl](propan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B3085984.png)
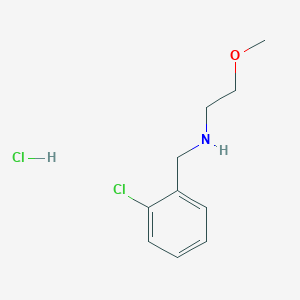
![{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3085992.png)

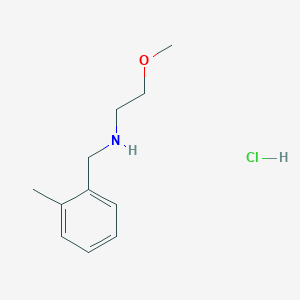
![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)
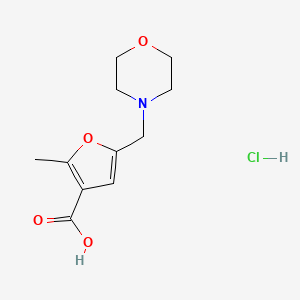

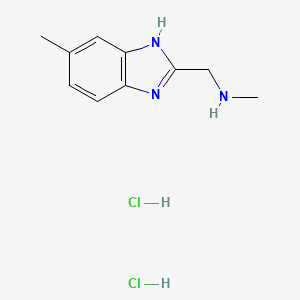
![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
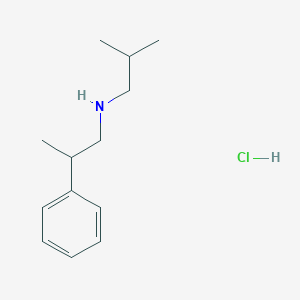
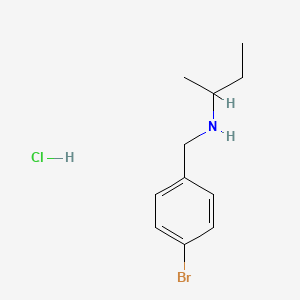
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)